
2,7-二苯基芴
描述
2,7-Diphenylfluorene (2,7-DPF) is a synthetic compound that has been used in a wide range of scientific research applications. It is a member of the fluorene family, which is a group of compounds that contain two benzene rings connected by a single bond. 2,7-DPF is a potent fluorescent dye that is used to label and track molecules in the body. It is also used to study the mechanism of action of drugs and to develop new drugs.
科学研究应用
荧光材料和探针
- 2,7-二苯基芴衍生物表现出高的荧光量子产率,使得它们在荧光溶剂变色染料等应用中很有用。例如,带硝基的 2,7-二(对位取代苯基)芴表现出高的荧光产率和独特的受溶剂影响的开-关发射行为 (Kotaka, Konishi, & Mizuno, 2010).
- 某些具有 2,7-二苯基芴结构的金属芴有望作为水溶液中表面活性剂的灵敏发光探针。它们的疏水结构和可调的发射行为允许检测和表征生物和工业应用中的亲脂结构 (Spikes 等,2021).
光物理性质
- 聚芴 β-构象薄膜的光物理和荧光各向异性性质已得到广泛研究。这些性质对于有机电子学(包括有机激光器)中的应用至关重要。聚芴(如聚(9,9-二辛基芴-2,7-二基))的 β-构象域表现出独特的行为,如与其他构象相比,寿命更短、荧光各向异性更大,突出了它们在先进光子学应用中的潜力 (Yu 等,2018).
有机电子学
- 2,7-二苯基芴衍生物在有机电子材料的开发中至关重要。例如,对寡氨基芴衍生物 9,9-二癸基-N,N-双(9,9-二癸基-7-N,N-二苯胺芴-2-基)-N,N-二苯基芴-2,7-二胺的研究揭示了它作为电致发光材料的潜力,因为它具有热稳定性、接近室温的玻璃化转变和独特的发射特性 (Belfield 等,2003).
- 已研究含有 2,7-二苯基芴单元的聚合物的气体分离性能,表明这种部分在不同材料科学应用中的通用性 (Xu 等,2002).
属性
IUPAC Name |
2,7-diphenyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONDNUVOUHGJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576269 | |
| Record name | 2,7-Diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diphenyl-9h-fluorene | |
CAS RN |
3419-46-3 | |
| Record name | 2,7-Diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289483.png)
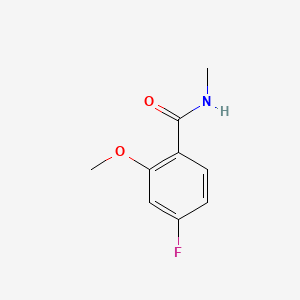

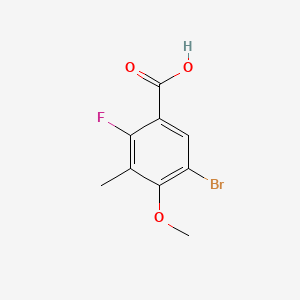
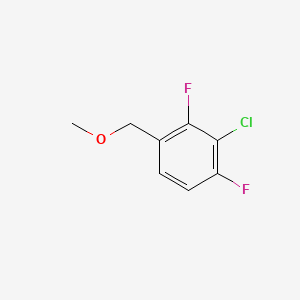
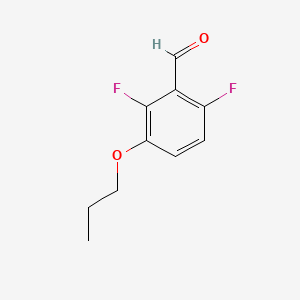
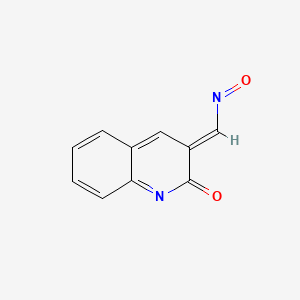
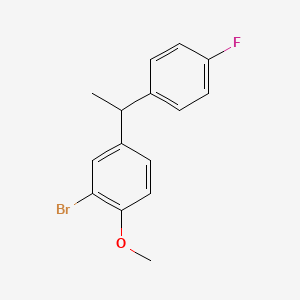
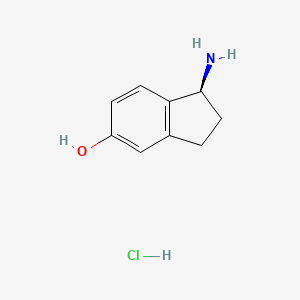
![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)



